Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Description
Overview of Cholecystokinin (B1591339) (CCK) Peptides and their Physiological Context
Cholecystokinin (CCK) represents a family of peptide hormones crucial for various physiological processes, most notably the digestion of fats and proteins. wikipedia.orgkarebaybio.com These peptides are primarily synthesized and secreted by enteroendocrine I-cells located in the mucosal lining of the small intestine, particularly the duodenum and jejunum. wikipedia.orgnumberanalytics.com The release of CCK is triggered by the presence of nutrients, especially fatty acids and amino acids, in the chyme entering the small intestine. karebaybio.comnumberanalytics.com
The physiological functions of CCK are diverse and significant. It stimulates the contraction of the gallbladder, leading to the release of bile, and triggers the pancreas to secrete digestive enzymes. wikipedia.orgclevelandclinic.org Both bile and pancreatic enzymes are essential for the breakdown of fats, proteins, and carbohydrates into smaller molecules that can be absorbed by the intestine. wikipedia.orgebsco.com CCK also plays a role in regulating gastric emptying, slowing the passage of food from the stomach to the small intestine to ensure efficient digestion. wikipedia.orgnih.gov
Beyond its role in the gastrointestinal system, CCK is also a major neuropeptide found extensively throughout the central nervous system, where it is involved in processes such as satiety, anxiety, and memory. wikipedia.orgfrontiersin.org CCK peptides are derived from a larger precursor molecule, preprocholecystokinin, and undergo post-translational modifications to yield several active forms of varying lengths, including CCK-58, CCK-33, CCK-22, and CCK-8. wikipedia.org These different forms are found in both the plasma and the brain. frontiersin.org
The biological effects of CCK peptides are mediated through two main types of G protein-coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2) receptors. nih.govoup.com The CCK-A receptor is primarily found in peripheral tissues like the gallbladder and pancreas and shows a high affinity for sulfated CCK peptides. frontiersin.orgnih.gov The CCK-B receptor, which also binds the hormone gastrin, is the predominant form in the brain. oup.comcolostate.edu
Identification of Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 as a Major Bioactive Form (Sulfated CCK-8)
The compound this compound is the chemical structure of sulfated cholecystokinin octapeptide, commonly referred to as sCCK-8 or simply CCK-8. tocris.comechelon-inc.com This eight-amino-acid peptide is a C-terminal fragment of the larger CCK hormone and is recognized as a major and highly potent bioactive form. nih.govanaspec.com The sulfation of the tyrosine residue at the seventh position from the C-terminus is crucial for its high-affinity binding to CCK-A receptors and, consequently, for its full biological activity in the gastrointestinal system. oup.comcolostate.edu
While various forms of CCK exist, CCK-8 is a predominant form found in the central nervous system and is also present in the gastrointestinal tract. tocris.comnih.gov Research has shown that sCCK-8 possesses the full biological action of the longer CCK-33 form. echelon-inc.comanaspec.com In fact, sulfated CCK-8 is significantly more potent than its non-sulfated counterpart in stimulating physiological responses such as gallbladder contraction. echelon-inc.comcaymanchem.com
The identification of CCK-8 as a key player in CCK's physiological roles was a significant step forward in understanding the hormone's function. It highlighted that the biological activity of the entire peptide chain is retained within this shorter fragment. colostate.edu The common C-terminal tetrapeptide amide, -Trp-Met-Asp-Phe-NH2, is considered the molecular center of biological activity for both CCK and the related hormone gastrin. oup.com
Historical Perspectives on the Discovery and Initial Characterization of Cholecystokinin and its Octapeptide Form
The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg discovered a substance in extracts of the small intestine that caused the gallbladder to contract. They named this substance "cholecystokinin," from the Greek words for "bile," "sac," and "move." wikipedia.org Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin." wikipedia.org It was subsequently determined that cholecystokinin and pancreozymin were, in fact, the same molecule. wikipedia.orgfrontiersin.org
A monumental step in CCK research was the isolation, purification, and sequencing of the porcine cholecystokinin's amino acid sequence by Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in 1968. wikipedia.org This work revealed the peptide nature of the hormone.
The discovery that CCK existed in multiple molecular forms came from subsequent chromatographic studies of intestinal extracts. nih.gov These studies identified not only the initially characterized 33-amino acid peptide (CCK-33) but also other forms, including CCK-58, CCK-22, and the octapeptide CCK-8. nih.gov The realization that the C-terminal octapeptide, CCK-8, retained the full biological potency of the larger hormone was a pivotal finding. echelon-inc.comanaspec.com Furthermore, the identification of CCK-8 as the predominant form in the central nervous system opened up a new field of research into its role as a neuropeptide. wikipedia.orgnih.gov The chemical synthesis of the bioactive C-terminal octapeptide sequence made this material more readily available for extensive research into its physiological effects. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C49H62N10O16S3 |
|---|---|
Molecular Weight |
1143.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35?,36-,37-,38-,39-/m0/s1 |
InChI Key |
IZTQOLKUZKXIRV-IVVJSLGPSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Scck 8
Biosynthesis and Post-Translational Modifications
The production of sCCK-8 is a multi-step process that begins with the transcription of the cholecystokinin (B1591339) (CCK) gene, followed by the translation of its mRNA into a precursor protein, and finally, a series of complex post-translational modifications.
The expression of the CCK gene is a highly regulated process, controlled at the transcriptional level by a variety of factors and signaling pathways that ensure its production is specific to certain tissues and developmental stages. nih.gov
The transcription of the human cholecystokinin (CCK) gene is controlled by specific DNA sequences in its promoter region, which serve as binding sites for various transcription factors. nih.gov Analysis of the CCK gene's proximal promoter has identified several key regulatory elements that are crucial for initiating and modulating its expression. nih.gov
These elements include a basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) element, a combined cAMP- and TPA-responsive element (CRE/TRE), and an Sp1 element. nih.gov Mobility and supershift assays have confirmed that transcription factors such as upstream stimulatory factor (USF) and Sp1 bind to their respective elements. nih.gov Furthermore, the CRE/TRE element is targeted by members of the CREB/ATF and AP-1 families of transcription factors. nih.govgenecards.org Mutation of the bHLH-ZIP and CRE/TRE elements has been shown to significantly decrease the promoter's activity. nih.gov Together, USF, Sp1, and the CREB/ATF and AP-1 families are considered the primary determinants of CCK gene transcription. nih.gov
Table 1: Key Transcription Factors and Promoter Elements in CCK Gene Regulation
| Transcription Factor/Family | Promoter Element | Reference |
| Upstream Stimulatory Factor (USF) | basic helix-loop-helix leucine zipper (bHLH-ZIP) | nih.gov |
| Sp1 | Sp1 element | nih.gov |
| CREB/ATF Family | cAMP-responsive element (CRE) / TPA-responsive element (TRE) | nih.govgenecards.org |
| AP-1 (c-Fos, c-Jun) | cAMP-responsive element (CRE) / TPA-responsive element (TRE) | nih.govgenecards.org |
| Activating transcription factor 2 (ATF-2) | Promoter Region | genecards.org |
| Signal transducer and activator of transcription 1 (STAT1) | Promoter Region | genecards.org |
| Signal transducer and activator of transcription 3 (STAT3) | Promoter Region | genecards.org |
The transcription of the CCK gene is dynamically regulated by several intracellular signaling pathways, which are often initiated by extracellular stimuli. In neurons, CCK production can be increased by growth factors, cyclic adenosine (B11128) 3', 5'-monophosphate (cAMP), and calcium. nih.govnih.gov
The cAMP pathway, often activated by substances like forskolin, significantly enhances CCK promoter activity. nih.gov This stimulation is mediated through the CRE/TRE element in the promoter region. nih.gov Growth factors, such as fibroblast growth factor-2, also induce CCK gene transcription. nih.gov Additionally, calcium signaling has been identified as a key regulator of neuronal CCK gene expression. nih.gov These pathways converge on the activation of the transcription factors detailed previously, which then bind to the CCK promoter to drive gene expression. nih.gov
CCK gene expression is both tissue-specific and developmentally regulated. nih.govnih.gov In mammals, the primary sites of expression are specific enteroendocrine cells (I-cells) in the small intestine, particularly the duodenum, and various neurons in the central and peripheral nervous systems. wikipedia.orgnih.govproteinatlas.org It is also expressed in the hypothalamus. proteinatlas.org
The developmental expression of CCK is biphasic. nih.gov In the gut, the number of CCK-producing endocrine cells declines just before birth and then increases again shortly after. nih.gov In the brain, CCK mRNA levels are low before birth but rise significantly in the postnatal period, reaching adult-like expression patterns by about three weeks after birth, coinciding with the final maturation of the central nervous system. nih.gov Lower levels of CCK expression have also been noted in other tissues, including the thyroid C cells and pituitary corticotrophs. nih.gov
The cholecystokinin/gastrin family of peptides, characterized by a common C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2), is believed to have evolved from a common ancestral gene. nih.govoup.com This signaling system appears to be well-established and ancient, with evidence suggesting it was present before the divergence of protostomes and deuterostomes. nih.gov
Following translation, the initial protein product is preprocholecystokinin. genecards.org This precursor undergoes a series of post-translational modifications within the secretory pathway to generate various biologically active CCK peptides. oup.com The process involves endoproteolytic cleavage at specific sites, C-terminal α-amidation, and tyrosyl sulfation. oup.com
The prepro-CCK is first cleaved to produce pro-CCK, which is then further processed by proteases to yield peptides of varying lengths, such as CCK-58, CCK-33, CCK-22, and the octapeptide CCK-8. genecards.orgnih.gov The conversion of larger forms, like CCK-33, into the smaller CCK-8 can occur in circulation. nih.gov A critical step for the bioactivity of most CCK forms, including CCK-8, is the sulfation of a specific tyrosine residue. wikipedia.org This reaction is catalyzed by a tyrosylprotein sulfotransferase in the brain and other tissues. nih.gov The resulting sulfated CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) is significantly more potent in activating its primary receptor, the CCK-A receptor, than its non-sulfated counterpart. echelon-inc.comcaymanchem.com The final step involves the α-amidation of the C-terminal phenylalanine residue, which is also essential for biological activity. oup.com
Table 2: Major Processed Forms of Human Cholecystokinin
| Peptide Form | Description | Reference |
| Preprocholecystokinin | The initial, unprocessed protein encoded by the CCK gene. | genecards.org |
| CCK-58 | A 58-amino acid long form. | genecards.orgnih.gov |
| CCK-33 | A 33-amino acid long form. | genecards.orgnih.gov |
| CCK-22 | A 22-amino acid long form. | nih.gov |
| sCCK-8 | The sulfated 8-amino acid C-terminal fragment, a major bioactive form. | echelon-inc.comgenecards.org |
| CCK-4 | The 4-amino acid C-terminal fragment (tetragastrin). | nih.gov |
Mechanisms and Significance of Tyrosyl Sulfation within the sCCK-8 Sequence
The sulfation of the tyrosine residue in cholecystokinin (CCK) is a crucial post-translational modification essential for the biological activity of this peptide hormone. nih.gov This process is catalyzed by a tyrosylprotein sulfotransferase (TPST), an enzyme primarily located in the trans-Golgi network. embopress.org The TPST enzyme facilitates the transfer of a sulfate (B86663) group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the tyrosine residue of CCK. nih.gov
The significance of this sulfation is profound, particularly for the peptide's interaction with its receptors. Sulfated CCK exhibits a significantly higher affinity for the CCK-A receptor, with studies indicating a more than 500-fold increase in affinity compared to its non-sulfated counterpart. acs.orgcaymanchem.com This enhanced binding is critical for mediating many of CCK's physiological functions. While the homologous hormone gastrin is only partially sulfated in mammals, CCK is almost completely sulfated. acs.org
Inhibition of tyrosine sulfation has been shown to decrease the secretion of processed CCK-8. acs.org Specifically, when the sulfated tyrosine in the CCK-8 moiety was mutated to phenylalanine, the amount of secreted CCK-8 was reduced by 50%. acs.org This suggests that while not an absolute requirement for the processing and secretion of CCK, tyrosine sulfation significantly influences the amount of the secreted peptide and may also be important for its solubility and stability. acs.orgacs.org
Enzymatic Degradation and Inactivation Pathways of sCCK-8
The biological activity of sCCK-8 is terminated through enzymatic degradation. This process involves several key peptidases that cleave the peptide at specific sites, leading to its inactivation.
Identification of Key Peptidases Responsible for sCCK-8 Cleavage
Several types of peptidases have been identified as being responsible for the cleavage of sCCK-8. These include:
Aminopeptidases : The breakdown of sCCK-8 in both human and rat plasma is significantly inhibited by bestatin (B1682670) and puromycin, which are known inhibitors of aminopeptidases. This suggests a major role for these enzymes in the degradation of the peptide. nih.gov
Endopeptidase-24.11 (Neprilysin) : Studies using rat kidney membranes have identified two phosphoramidon-sensitive endopeptidases, consistent with endopeptidase-24.11, as being involved in sCCK-8 degradation. nih.gov
Trypsin-like and/or Kallikrein-like Enzymes : The degradation of larger CCK forms, which can be precursors to CCK-8, is affected by aprotinin, a trypsin and kallikrein inhibitor. nih.gov
Characterization of Primary and Secondary Cleavage Sites (e.g., Met3-Gly4, Asp1-Tyr2, Asp7-Phe8 bonds)
The degradation of sCCK-8 proceeds through the cleavage of specific peptide bonds. The primary and secondary cleavage sites have been identified through the analysis of degradation products.
The Met3-Gly4 bond has been identified as the main primary cleavage site when sCCK-8 is incubated with synaptosomal fractions from the rat cortex and hypothalamus. doi.org This initial cleavage results in the formation of two fragments: Asp-Tyr(SO3H)-Met and Gly-Trp-Met-Asp-Phe-NH2. doi.org
Other identified cleavage sites include:
Asp1-Tyr2 bond doi.org
Asp7-Phe8 bond doi.org
Gly4-Trp5 bond (in unsulfated CCK-8) nih.gov
Trp5-Met6 bond nih.gov
Interestingly, the presence of the sulfate group on the tyrosine residue influences the cleavage pattern. For sulfated CCK-8, the cleavage at the Trp-Met bond becomes a minor site compared to the unsulfated form. nih.gov
Role of Synaptosomal Peptidases in sCCK-8 Inactivation
Peptidases present in synaptosomes, the presynaptic terminals of neurons, play a crucial role in the inactivation of sCCK-8 at the synapse. doi.org A significant portion of this degrading activity is found in the cytoplasmic fraction of synaptosomes, with a smaller amount being membrane-bound. doi.org The degradation of sCCK-8 by these synaptosomal peptidases is effectively inhibited by p-chloromercuribenzoate. doi.org This enzymatic activity within the synapse is likely important for regulating the levels of the neuropeptide sCCK-8, thereby controlling its signaling. doi.org
Kinetic Studies of sCCK-8 Degradation
Kinetic studies have revealed differences in the rate of sCCK-8 degradation depending on the biological matrix and the sulfation state of the peptide. In human plasma, the disappearance of sulfated CCK-8 follows a pattern suggesting more than one degradation rate, with the faster system exhibiting a half-life of approximately 50 minutes. nih.gov In contrast, rat plasma degrades sulfated CCK-8 more rapidly, with a half-life of about 17 minutes for the faster degrading system. nih.gov These findings highlight species-specific differences in the enzymatic machinery responsible for sCCK-8 inactivation.
Receptor Pharmacology and Signal Transduction of Scck 8
Cholecystokinin (B1591339) Receptor Subtypes and Ligand Binding
sCCK-8 is the C-terminal sulfated and amidated octapeptide of the full-length cholecystokinin (CCK) hormone and possesses its full biological activity. anaspec.comechelon-inc.com It exerts its effects by binding to two main subtypes of cholecystokinin receptors: Cholecystokinin 1 Receptor (CCK1R) and Cholecystokinin 2 Receptor (CCK2R). nih.gov These receptors belong to the G protein-coupled receptor (GPCR) family. researchgate.net
Interaction with Cholecystokinin 1 Receptor (CCK1R/CCKA)
The Cholecystokinin 1 Receptor, historically known as the CCKA (alimentary) receptor, exhibits a high affinity for sCCK-8. researchgate.net The sulfated tyrosine residue on the peptide is crucial for this high-affinity binding and receptor activation. anaspec.comnih.gov Structural studies reveal that sCCK-8 binds deep within the transmembrane bundle of the CCK1R. nih.gov The terminal F8-NH2 group of the peptide forms hydrogen bonds with specific amino acid residues (C94, N98, and Y360) in the receptor, while the sulfated tyrosine (Y2-SO3H) interacts with residues R197 and C196 in an extracellular loop. nih.gov The tryptophan residue (W5) also forms key interactions within the binding pocket. nih.gov This specific binding pose is essential for the receptor's transition to its active state. anaspec.comnih.gov Studies in rats have demonstrated that sCCK-8 activates myenteric and hindbrain neurons primarily through the CCK1R. nih.gov The effects of sCCK-8 in these neurons were significantly reduced by the administration of a specific CCK1R antagonist, devazepide, but not by a CCK2R antagonist. nih.govnih.gov
Interaction with Cholecystokinin 2 Receptor (CCK2R/CCKB)
The Cholecystokinin 2 Receptor, also known as the CCKB (brain) receptor, also binds sCCK-8 with high affinity. nih.goveur.nlacs.org Unlike the CCK1R, the CCK2R can bind both sulfated and non-sulfated forms of CCK, although the sulfated form is a potent agonist. nih.govresearchgate.net In experimental models using Chinese hamster ovary (CHO) cells stably expressing the CCK2R, sCCK-8 demonstrated significant, specific binding and subsequent internalization of the receptor-ligand complex. acs.org This internalization was substantially higher in CCK2R-expressing cells compared to CCK1R-expressing cells under similar conditions. acs.org
Differential Binding Affinities and Receptor Heterogeneity for sCCK-8
While sCCK-8 is considered a pan-CCK receptor agonist, it exhibits differential affinities and functional selectivity for the receptor subtypes. eur.nl The CCK1R is highly selective for sulfated CCK peptides like sCCK-8, whereas the CCK2R shows more promiscuity, binding both sulfated and non-sulfated ligands as well as the hormone gastrin. researchgate.net This distinction is a key aspect of their differential pharmacology.
Receptor heterogeneity further complicates the binding profile of sCCK-8. A splice variant of the CCK2R, designated CCK2i4svR, has been identified and is expressed in certain cancer cells but not in normal tissues. nih.goveur.nl Research has shown that sCCK-8 binds to this CCK2i4svR with a high affinity, comparable to its binding to the wild-type CCK2R. nih.goveur.nl This suggests that sCCK-8 can target a broader range of receptor populations than initially understood.
| Receptor Type | Cell Line | Ligand | Binding Affinity (IC50) | Internalization (% added ligand) |
|---|---|---|---|---|
| CCK1R | CHO-CCK1 | 99mTc-sCCK8 | 8 nM | ~3% |
| CCK2R | CHO-CCK2 | 99mTc-sCCK8 | Not explicitly stated, but high affinity | ~25% |
| CCK2R | HEK293-CCK2R | 111In-DOTA-sCCK8 | Low nanomolar range | Not specified |
| CCK2i4svR | HEK293-CCK2i4svR | 111In-DOTA-sCCK8 | Low nanomolar range | Not specified |
Data synthesized from studies on radiolabeled sCCK-8 analogues in transfected cell lines. nih.goveur.nlacs.org
G Protein Coupling and Downstream Intracellular Signaling Cascades
Upon agonist binding, CCK receptors undergo a conformational change that allows them to couple with and activate intracellular heterotrimeric G proteins. wikipedia.org This initiates a series of biochemical events known as a signal transduction pathway, which propagates the signal from the cell surface to intracellular effectors. khanacademy.orgnih.gov
Gq/11 and Gs Protein Activation Mechanisms
The CCK1R demonstrates pleiotropic coupling, meaning it can interact with multiple types of G proteins. nih.gov Cryo-electron microscopy studies have revealed that the CCK1R can couple to both Gq/11 and Gs proteins. researchgate.netnih.gov The specific G protein activated can be influenced by factors such as transducer expression levels and the local plasma membrane environment. nih.gov The CCK2R, in contrast, is thought to primarily couple to the Gq/11 family of G proteins. researchgate.net Activation of these G proteins involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. wikipedia.org The activated Gα and Gβγ subunits can then modulate the activity of downstream effector enzymes. wikipedia.org
Activation of Phospholipase C (PLC) and Inositol (B14025) Phosphate (IPs) Production
A primary signaling pathway engaged by sCCK-8, particularly through Gq/11-coupled receptors, is the activation of Phospholipase C (PLC). nih.gov The activated Gαq/11 subunit directly stimulates the PLCβ isoform. mdpi.comresearchgate.net PLC is an enzyme that catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This cleavage generates two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.gov
Phospholipase A2 (PLA2) and Adenylyl Cyclase Modulation
The activation of CCK receptors by sCCK-8 can lead to the modulation of key enzymes such as Phospholipase A2 (PLA2) and adenylyl cyclase, which are crucial in cellular signaling.
Phospholipase A2 (PLA2): PLA2s are enzymes that hydrolyze phospholipids, leading to the production of arachidonic acid and lysophospholipids. nih.gov Arachidonic acid is a precursor for the synthesis of eicosanoids, a group of signaling molecules with diverse physiological and pathophysiological effects. nih.gov The regulation of PLA2 activity is a complex process involving multiple factors, including calcium, pH, and protein kinases. nih.gov While direct modulation of PLA2 by sCCK-8 is not extensively detailed in the provided search results, the activation of Gq/11-coupled receptors, a known signaling pathway for CCK receptors, can lead to increased intracellular calcium concentrations. This elevation in calcium can, in turn, activate calcium-dependent isoforms of PLA2.
Adenylyl Cyclase: Adenylyl cyclases are enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous cellular processes. nih.gov The activity of adenylyl cyclase can be either stimulated or inhibited by G proteins. CCK receptors can couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. researchgate.net Conversely, coupling to Gi proteins would result in the inhibition of adenylyl cyclase. The specific modulation of adenylyl cyclase by sCCK-8 is dependent on the receptor subtype and the specific G protein to which it is coupled in a particular cell type. For instance, Ca2+-stimulated adenylyl cyclase 8 (AC8) is an isoform that plays a role in various neuronal processes. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK) Activation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a variety of external stimuli. Research has indicated that sCCK-8 can influence these cascades, particularly the p38 MAPK pathway.
In response to inflammatory stimuli, the p38 MAPK pathway can be activated, leading to the regulation of genes transcribed by NF-κB. frontiersin.org This activation can occur through a cascade of protein kinases. Studies have shown that p38 MAPK can induce the phosphorylation of histone H3, which increases the accessibility of DNA for NF-κB binding at specific gene promoters, such as those for IL-12p40 and IL-6. frontiersin.org
Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway Regulation
The Diacylglycerol-Protein Kinase C (DAG-PKC) signaling pathway is a key mechanism through which sCCK-8 exerts its effects. This pathway is initiated by the activation of Phospholipase C (PLC) following the binding of sCCK-8 to Gq/11-coupled CCK receptors.
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates members of the Protein Kinase C (PKC) family. youtube.comnih.gov
Activated PKC then phosphorylates a wide range of target proteins, thereby regulating numerous cellular processes, including gene expression and protein secretion. cellsignal.com Research on pancreatic acinar cells has shown that CCK-8 binding to its receptor activates both phosphatidylinositol-specific and phosphatidylcholine-specific PLC, leading to DAG generation and the translocation and activation of specific PKC isoforms, which in turn mediate downstream events like NF-κB activation. researchgate.net
| Component | Function | Reference |
|---|---|---|
| Phospholipase C (PLC) | Cleaves PIP2 into IP3 and DAG | youtube.comresearchgate.net |
| Inositol 1,4,5-trisphosphate (IP3) | Triggers release of intracellular Ca2+ | youtube.com |
| Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) | nih.govresearchgate.net |
| Protein Kinase C (PKC) | Phosphorylates target proteins to regulate cellular responses | cellsignal.com |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in regulating inflammatory responses, immunity, and cell survival. cellsignal.com The activity of NF-κB is tightly controlled by its sequestration in the cytoplasm by inhibitory proteins called IκBs. frontiersin.org Upon stimulation, a cascade of signaling events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. cellsignal.com
sCCK-8 has been shown to modulate the NF-κB pathway. In pancreatic acinar cells, high doses of CCK-8 can induce NF-κB activation. researchgate.net This activation is mediated by the generation of DAG and the subsequent activation of PKC isoforms, which then lead to the degradation of IκB. researchgate.net Conversely, in other contexts, sCCK-8 has demonstrated an ability to inhibit NF-κB activation. For example, in response to inflammatory stimuli like lipopolysaccharide (LPS), sCCK-8 can suppress the activation of NF-κB.
| Condition | Effect of sCCK-8 on NF-κB | Mediating Molecules | Reference |
|---|---|---|---|
| High-dose stimulation in pancreatic acinar cells | Activation | PKC-δ and -ε | researchgate.net |
| Inflammatory stimulus (e.g., LPS) | Inhibition | Not specified |
Receptor-Mediated Biological Outcomes at the Cellular Level
The activation of the intricate signaling networks by sCCK-8 culminates in a variety of biological responses at the cellular level. These outcomes are highly dependent on the cell type and the specific complement of receptors and signaling proteins present.
Induction of Gene Expression and Enzyme Secretion
A primary and well-documented consequence of sCCK-8 receptor activation is the induction of gene expression and the secretion of enzymes. researchgate.net This is particularly prominent in the gastrointestinal system.
In pancreatic acinar cells, for example, sCCK-8 is a potent secretagogue, stimulating the release of digestive enzymes such as α-amylase. nih.gov This process is a classic example of stimulus-secretion coupling, where the intracellular signaling events triggered by sCCK-8, including the rise in intracellular calcium and the activation of PKC, lead to the fusion of zymogen granules with the apical plasma membrane and the release of their enzymatic content.
The influence of sCCK-8 on gene expression is also significant. The activation of transcription factors like NF-κB and others downstream of the MAPK and PKC pathways can lead to the altered transcription of a host of genes. frontiersin.orgresearchgate.net These genes may code for inflammatory mediators, growth factors, or proteins involved in cellular differentiation and metabolism. For instance, the modulation of NF-κB by sCCK-8 can influence the expression of pro-inflammatory cytokines. researchgate.net
Modulation of Intracellular Calcium Dynamics
A primary and well-documented consequence of sCCK-8 receptor activation is the significant modulation of intracellular calcium ([Ca2+]i) concentrations. The binding of sCCK-8 to its receptors, particularly the CCKA receptor, initiates a signaling cascade that leads to a rapid and transient increase in cytosolic calcium levels. nih.gov
Studies have demonstrated that sCCK-8 induces a dose-dependent elevation of [Ca2+]i. nih.gov This increase in intracellular calcium is primarily due to the release of calcium from internal stores within the endoplasmic reticulum. The mechanism involves the IP3-mediated opening of calcium channels on the endoplasmic reticulum membrane, allowing stored calcium to flow into the cytoplasm. nih.govnih.gov The emptying of these intracellular calcium stores is a critical step in the sCCK-8-induced calcium signal. nih.gov Evidence for this mechanism comes from experiments where depletion of intracellular calcium stores with agents like thapsigargin prevents the subsequent calcium response to sCCK-8. nih.gov
The activation of protein kinase C (PKC) by diacylglycerol, the other product of PIP2 hydrolysis, can also influence calcium dynamics. PKC can phosphorylate IP3 receptors, modulating their sensitivity and contributing to the fine-tuning of the calcium signal. nih.gov
Interactive Data Table: Effect of sCCK-8 on Intracellular Calcium
| Treatment | [Ca2+]i Increase (Mean ± SEM) |
| 100 nmol/L sCCK-8 | 59.30% ± 4.85% |
| 100 nmol/L sCCK-8 + 5 µmol/L Lorglumide | 14.97% ± 9.05% |
Receptor Internalization Mechanisms
Following ligand binding and the initiation of signal transduction, the activity of sCCK-8 is attenuated through a process of receptor internalization, also known as endocytosis. This is a crucial mechanism for regulating the responsiveness of target cells to the hormone and preventing overstimulation.
Both CCKA and CCKB receptors undergo rapid internalization upon binding to sCCK-8. nih.gov This process involves the invagination of the cell membrane to form vesicles that enclose the ligand-receptor complex, which are then trafficked into the cell. For both receptor types, a significant portion of the bound radiolabeled sCCK-8 is internalized within minutes of exposure. nih.gov
The internalization of CCK receptors is a dynamic process that reaches a plateau after a certain period, with a substantial percentage of the receptors being sequestered from the cell surface. nih.gov Once internalized, the receptor-ligand complexes are typically targeted to endosomes. From the endosomes, the receptors can be recycled back to the cell surface, allowing for the restoration of cellular responsiveness, or they can be targeted for degradation in lysosomes, leading to receptor downregulation. The specific fate of the internalized receptor can depend on the cell type and the specific signaling context.
Interactive Data Table: sCCK-8 Induced Receptor Internalization
| Receptor | Time (min) | Internalized Radioligand (% of total bound) |
| Wild-Type CCKA | 15 | >50% |
| Wild-Type CCKA | 120 | 89 ± 2.7% |
| Wild-Type CCKB | 15 | >50% |
| Wild-Type CCKB | 120 | 92 ± 3.3% |
Structure Activity Relationships Sar and Synthetic Analogues of Scck 8
Identification of Key Structural Determinants for Receptor Binding and Efficacy
The interaction of sCCK-8 with its receptors, primarily the cholecystokinin-A (CCK-A) and cholecystokinin-B (CCK-B) receptors, is governed by several key structural features of the peptide. nih.gov These determinants are crucial for both the affinity (how strongly the peptide binds to the receptor) and the efficacy (the ability of the peptide to activate the receptor upon binding).
The C-terminal fragment of sCCK-8, specifically the tetrapeptide sequence Trp-Met-Asp-Phe-NH2, is widely recognized as the active core of the molecule. This portion of the peptide contains the essential elements for receptor recognition and activation. Studies have shown that this tetrapeptide, also known as CCK-4, is biologically active on its own, although it may exhibit different receptor selectivity compared to the full octapeptide. mdpi.com Research into synthetic tetrapeptides derived from this C-terminal sequence has demonstrated their ability to bind with high affinity to CCK receptors. For instance, the compound Boc-Trp-Met-Asp-Phe-NH2 shows high affinity for central CCK-B receptors. This underscores the fundamental role of this terminal sequence in mediating the biological effects of the entire octapeptide. Computational models suggest that for binding to the CCK-B receptor, this C-terminal fragment adopts a distorted beta-III turn conformation. nih.gov
The sulfate (B86663) group on the tyrosine residue at position 2 (Tyr(SO3H)) is a critical modification for high-affinity binding and potent activity, particularly at the CCK-A receptor. The sulfated form of CCK-8 is significantly more potent than its non-sulfated counterpart, with some reports indicating a 300-fold increase in activity. This sulfate group is understood to interact with specific residues on the receptor; for example, it is thought to engage with Met-195 on the CCK-A receptor, an interaction that is crucial for the receptor's transition into a high-affinity state. While the non-sulfated form is less potent, it still possesses biological activity and can be sulfated by enzymes within the brain, suggesting a potential for local activation. The CCK-A receptor shows a strong preference for sulfated CCK, whereas the CCK-B receptor does not discriminate as strongly between the sulfated and non-sulfated forms. nih.gov
Within the essential C-terminal tetrapeptide, individual amino acid side chains make distinct and crucial contributions to receptor binding and efficacy.
Tryptophan (Trp30): The indole (B1671886) side chain of tryptophan is a critical pharmacophore for interaction with both CCK-A and CCK-B receptors. nih.gov The large, aromatic structure of the indole ring is believed to participate in significant π-π stacking interactions within the receptor's binding pocket, which are crucial for stabilizing the peptide-receptor complex. abcam.comresearchgate.net
Methionine (Met31): The methionine residue at this position is also important for activity. Studies involving the substitution of this amino acid have generally led to the development of less effective tetrapeptide analogues, indicating its role in optimal receptor interaction.
Phenylalanine (Phe33): The C-terminal phenylalanine residue is another critical pharmacophore. nih.gov Research on analogues where the phenyl ring of Phe33 was replaced with other groups revealed that the CCK receptors possess a large, accommodating hydrophobic pocket for this side chain. Substituting the phenyl ring with other bulky cycloalkyl or bicyclic aryl groups can lead to analogues with exceptionally high potency, in some cases with IC50 values in the picomolar to femtomolar range. nih.gov This demonstrates that the size and hydrophobicity of the group at this position can be tailored to fine-tune the pharmacological profile of CCK analogues. nih.gov
Table 1: Anorectic Potency and Pancreatic Binding of Ac-CCK-7 Analogues with Modifications at Phenylalanine (Phe33)
| Compound No. | Phe33 Side Chain Substitution | Anorectic Potency (vs. Ac-CCK-7) | Pancreatic Binding IC50 (M) |
|---|---|---|---|
| 2 (Ac-CCK-7) | Phenyl | 1x | ~10-9 |
| 20 | Cyclopentyl | 10-70x | Comparable to Ac-CCK-7 |
| 21 | Cyclohexyl | 10-70x | Comparable to Ac-CCK-7 |
| 23 | Cyclooctyl | 10-70x | 10-11 - 10-14 |
| 26 | 2-(5,6,7,8-tetrahydro)naphthyl | 10-70x | 10-11 - 10-14 |
| 27 | 2-Naphthyl | 10-70x | 10-11 - 10-14 |
| 29 | 1-Naphthyl | 10-70x | 10-11 - 10-14 |
Data sourced from a study on C-terminal modified analogs of Ac-CCK-7. nih.gov Anorectic potency is a relative measure compared to the parent compound.
The primary amide group (-NH2) at the C-terminus of phenylalanine is another feature of paramount importance for the biological activity of sCCK-8. This amidation is a common post-translational modification in many peptide hormones. Its presence is thought to protect the peptide from degradation by carboxypeptidases, thereby increasing its biological half-life. Furthermore, the neutral amide group, compared to a negatively charged carboxylate group, can alter the peptide's interaction with the receptor, often leading to enhanced affinity. Along with the tryptophan residue, the C-terminal phenylalanine amide is considered a critical pharmacophore for receptor interaction. nih.gov
Impact of Amino Acid Substitutions and Modifications on sCCK-8 Activity
The synthesis of analogues with substituted or modified amino acids has been a valuable strategy for probing the SAR of sCCK-8 and for creating molecules with improved stability or receptor selectivity.
The substitution of naturally occurring L-amino acids with their D-isomers is a well-established method in medicinal chemistry to enhance peptide stability against enzymatic degradation.
One notable example in CCK analogue research is the introduction of D-N-methyl-Aspartic acid (D-N-Me-Asp) in place of the L-Aspartic acid at the penultimate position (position 32). This single modification was found to be a key factor in achieving high selectivity for the CCK-A receptor over the CCK-B receptor.
While specific data on sCCK-8 analogues containing a D-Lysine substitution is not prominent in the reviewed literature, the effects of such a modification can be inferred from studies on other classes of peptides, such as antimicrobial peptides. In that context, substituting L-Lysine with D-Lysine has been shown to increase the peptide's stability in serum by making it resistant to cleavage by proteases like trypsin. nih.gov This modification often leads to a reduction in toxicity towards eukaryotic cells, although sometimes with a moderate decrease in antimicrobial activity. nih.gov Therefore, a D-Lysine substitution in sCCK-8 could potentially increase its metabolic stability, though its effect on receptor affinity and selectivity would require specific investigation.
Comparative Analysis of Sulfated versus Non-Sulfated CCK-8 Analogues
The sulfate group on the tyrosine residue (Tyr(SO₃H)) is a critical determinant of the biological activity of CCK-8, particularly at the cholecystokinin (B1591339) type 1 receptor (CCK1R), formerly known as the CCK-A or "alimentary" receptor. guidetopharmacology.orgwikipedia.org The non-sulfated counterpart, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ (CCK-8-NS or CCK-8-U), exhibits significantly different pharmacological properties.
The CCK1R is highly discriminating, requiring the sulfated tyrosine for high-affinity binding and potent stimulation. guidetopharmacology.org Consequently, sCCK-8 demonstrates high potency at these receptors, which are predominantly found in the gastrointestinal system and are responsible for actions like gallbladder contraction and pancreatic secretion. guidetopharmacology.orgmedchemexpress.com In contrast, non-sulfated CCK-8 binds to CCK1R with low affinity and acts as a weak agonist. guidetopharmacology.org The cholecystokinin type 2 receptor (CCK2R), or CCK-B ("brain") receptor, does not discriminate between the sulfated and non-sulfated forms, binding both with similar high affinity. wikipedia.org
Research comparing the physiological effects of sulfated and non-sulfated CCK-8 highlights these receptor preferences. In studies on pancreatic endocrine function, sCCK-8 was found to be a more potent insulinotropic agent than its non-sulfated form. nih.gov Both peptides stimulated a dose-dependent release of somatostatin, insulin (B600854), and glucagon (B607659), but the sulfated version elicited a stronger insulin response. nih.gov Furthermore, in antinociceptive assays, intracerebroventricularly administered sCCK-8 was active in both the hot plate and phenylquinone-induced writhing tests, whereas non-sulfated CCK-8 was only active in the latter. nih.gov When administered systemically, only sCCK-8 retained its anti-writhing activity, suggesting that the sulfate group is crucial for producing certain centrally and peripherally mediated analgesic effects. nih.gov
| Activity/Property | Sulfated CCK-8 (sCCK-8) | Non-Sulfated CCK-8 (CCK-8-NS) | Reference |
|---|---|---|---|
| CCK1R Affinity | High | Low | guidetopharmacology.org |
| CCK2R Affinity | High | High | wikipedia.org |
| Insulinotropic Potency | Higher | Lower | nih.gov |
| Antinociceptive Activity (systemic) | Active | Inactive | nih.gov |
Development and Evaluation of Oxidation-Resistant Methionine Analogues (e.g., Methoxinine, Norleucine)
The two methionine (Met) residues in the sCCK-8 sequence, at positions 3 and 6 of the octapeptide, are susceptible to oxidation, forming methionine sulfoxide (B87167) or sulfone derivatives. This chemical instability presents a significant challenge, particularly for the development of radiolabelled analogues for imaging or therapeutic applications, as oxidation can lead to a substantial loss of biological activity. Specifically, oxidation of the Met residues can severely diminish the affinity for the CCK2 receptor. elsevier.com
To address this, researchers have synthesized and evaluated sCCK-8 analogues where the oxidation-prone methionine residues are replaced with more stable, isosteric amino acids. Norleucine (Nle) and methoxinine, which are structurally similar to methionine but lack the oxidizable sulfur atom, have been prominent candidates. elsevier.com The goal of these substitutions is to create analogues that retain high receptor affinity and biological potency while exhibiting enhanced chemical stability.
The results of these substitutions have been varied. Studies on minigastrin analogues, which share the C-terminal tetrapeptide with CCK, reported encouraging outcomes with norleucine or methoxinine replacements. elsevier.com However, another study focusing on minigastrin found that replacing methionine with norleucine resulted in a significant decrease in receptor affinity. elsevier.com This suggests that the impact of this substitution is highly context-dependent. For CCK-8 specifically, the development of oxidation-resistant analogues remains an active area of investigation to produce more robust compounds for clinical and research use.
| Analogue/Modification | Rationale | Observed Outcome | Reference |
|---|---|---|---|
| Methionine Oxidation (Met → Met(O)) | Occurs during synthesis, storage, or radiolabelling. | Can cause loss of CCK2 receptor affinity. | elsevier.com |
| Methionine → Norleucine (Nle) | Nle is an isostere of Met, resistant to oxidation. | Results are context-dependent; some studies show encouraging results while others report decreased receptor affinity. | elsevier.com |
| Methionine → Methoxinine | Resistant to oxidation. | Studied as a stable substitute with encouraging results reported in related peptides. | elsevier.com |
Design and Pharmacological Characterization of Cyclic and Conformationally Constrained sCCK-8 Analogues
To better understand the bioactive conformation of sCCK-8 and to develop analogues with improved receptor selectivity and metabolic stability, researchers have focused on creating cyclic and conformationally constrained versions of the peptide. By restricting the flexibility of the peptide backbone, specific conformations that are preferential for receptor binding can be stabilized.
One notable study involved the design and synthesis of a library of 14 cyclic CCK-8 peptide analogues intended to specifically target the CCK2R (CCK-B receptor). nih.gov These analogues were designed based on the structure of the complex between CCK-8 and the third extracellular loop of the receptor. The structure-activity relationship data from this library revealed several key insights:
Preservation of Trp-Met: The Trp³⁰-Met³¹ motif (corresponding to Trp-Met in sCCK-8) was found to be essential for activity.
Importance of Phenylalanine: The presence of the Phe³³ side chain was also critical for receptor binding.
Conformational Findings: Nuclear Magnetic Resonance (NMR) studies of the most potent cyclic analogue (cyclo-B11, IC₅₀ = 11 μM) showed that it adopted a turn-like conformation centered at the essential Trp-Met segment, as intended by the rational design. nih.gov
These findings demonstrate that cyclization and conformational constraints are powerful tools for probing the structural requirements for CCK receptor interaction and for designing analogues with specific pharmacological profiles.
| Structural Feature/Modification | Finding | Implication for Design | Reference |
|---|---|---|---|
| Cyclization of the peptide backbone | Can produce analogues with significant binding affinity (e.g., IC₅₀ = 11 μM). | A valid strategy to stabilize bioactive conformations. | nih.gov |
| Trp³⁰-Met³¹ Motif | Preservation is essential for binding. | This segment likely forms a key part of the pharmacophore. | nih.gov |
| Phe³³ Side Chain | Required for activity. | The C-terminal aromatic ring is a critical interaction point. | nih.gov |
| Bioactive Conformation | A turn-like structure centered at the Trp-Met segment is favored. | Future designs can aim to stabilize this specific turn structure. | nih.gov |
Development and Properties of sCCK-8 Analogues with Partial Agonist or Allosteric Modulator Activity
Beyond full agonists and antagonists, research has expanded into developing sCCK-8 analogues that act as partial agonists or allosteric modulators. These compounds offer the potential for a more nuanced modulation of the CCK receptor system, which could provide therapeutic advantages over traditional agonists.
Partial Agonists: A partial agonist binds to a receptor but produces a submaximal response compared to a full agonist. Several peptide fragments and analogues of CCK have been identified as partial agonists. For example, the C-terminal fragment cholecystokinin-(27-32)-amide was found to act as a partial agonist in mouse and rat pancreatic acini. nih.gov It stimulated amylase secretion to a lesser degree than sCCK-8 and inhibited the action of the full agonist. nih.gov Similarly, gastrin, a related peptide hormone, has been shown to act as a partial agonist at the CCK1R, where it stimulates pepsinogen secretion with lower efficacy than CCK-8. nih.gov
Allosteric Modulators: An allosteric modulator binds to a site on the receptor that is distinct from the orthosteric site (where the endogenous ligand binds), thereby altering the receptor's affinity or efficacy for the endogenous ligand. This approach is attractive because it preserves the natural temporal and spatial patterns of receptor activation.
Recently, a significant breakthrough was the discovery of a non-peptide, selective positive allosteric modulator (PAM) of the CCK1R, identified as "Compound 1". nih.govnih.gov This molecule exhibits several key properties:
It has minimal intrinsic agonist activity on its own. nih.govnih.gov
It acts as a PAM by enhancing the action of CCK-8, shifting its concentration-response curve to the left. nih.gov
Its mechanism involves slowing the dissociation rate (off-rate) of CCK from the CCK1R, thereby increasing the hormone's binding affinity. nih.govnih.gov
It is selective for the CCK1R over the CCK2R. nih.govnih.gov
This discovery opens a new avenue for drug development, aiming to correct abnormal CCK signaling, such as that observed in obesity, by enhancing the effect of the body's own CCK rather than by using a conventional agonist. nih.govelsevier.com
| Compound | Classification | Key Pharmacological Property | Receptor Target | Reference |
|---|---|---|---|---|
| Cholecystokinin-(27-32)-amide | Partial Agonist | Stimulates submaximal amylase secretion in rat/mouse acini. | CCK Receptor | nih.gov |
| Gastrin | Partial Agonist | Stimulates submaximal pepsinogen secretion. | CCK1R | nih.gov |
| Compound 1 | Positive Allosteric Modulator (PAM) / Weak Partial Agonist | Enhances CCK-8 action by slowing its off-rate. | CCK1R | nih.govnih.gov |
Gastrointestinal and Pancreatic System Actions
sCCK-8 is a primary regulator of digestive processes, exerting its effects on the pancreas, gallbladder, and gastrointestinal tract. tocris.com These actions are mediated primarily through the G-protein coupled cholecystokinin-A (CCK1) receptors, which are highly expressed in these peripheral tissues. tocris.comnih.gov
Regulation of Pancreatic Exocrine Secretion (e.g., Amylase Release)
In vitro studies using isolated pancreatic acinar cells and perfused pancreata have established sCCK-8 as a powerful secretagogue for pancreatic enzyme secretion. nih.govnih.gov The interaction of sCCK-8 with its receptors on pancreatic acinar cells initiates a signaling cascade that leads to the release of digestive enzymes, such as amylase. nih.govnih.gov
The response of pancreatic acini to sCCK-8 is characteristically biphasic. cloudfront.net Enzyme secretion is stimulated at lower concentrations, while at higher, supramaximal concentrations, the secretory response is inhibited. nih.govcloudfront.net This phenomenon is a key characteristic of the secretagogue action on pancreatic cells. nih.gov Studies on isolated perfused porcine pancreas have demonstrated that the sulfated form of CCK-8 is considerably more potent than its non-sulfated counterpart in stimulating exocrine secretion in a dose-dependent manner, highlighting the crucial role of the sulfate group for this particular biological activity. regionh.dk
Table 1: Effect of sCCK-8 on Amylase Release from Pancreatic Acini
| sCCK-8 Concentration | Observed Effect on Amylase Release | Reference |
| Threshold (e.g., 1 pM) | Initiation of amylase secretion | cloudfront.net |
| Optimal (e.g., 10⁻¹⁰ to 10⁻⁸ M) | Dose-dependent increase in amylase secretion | nih.gov |
| Supramaximal (e.g., 10⁻⁷ M) | Inhibition of amylase secretion | nih.gov |
Mechanisms of Gallbladder Contraction
sCCK-8 is the principal hormonal mediator of postprandial gallbladder contraction. jnmjournal.org Ex vivo experiments using gallbladder muscle strips from various species, including guinea pigs and humans, have clarified the mechanisms underlying this action. nih.govnih.gov sCCK-8 induces potent, concentration-dependent tonic contractions of the gallbladder smooth muscle. nih.gov
The contractile response is mediated through direct action on CCK1 receptors located on both the gallbladder smooth muscle cells and the interstitial cells of Cajal (ICCs). nih.gov ICCs, which are involved in generating rhythmic smooth muscle activity, strongly express CCK1 receptors, suggesting they are a key target for sCCK-8 in modulating gallbladder pressure. nih.gov Studies have shown that the contractile responses to sCCK-8 are not affected by neural blockers like tetrodotoxin or the cholinergic antagonist atropine, indicating a direct myogenic and non-neuronal pathway. nih.gov Furthermore, investigations on human gallbladder tissue revealed that muscle strips from the body of the gallbladder contract more forcefully than those from the neck region, a functional difference that facilitates efficient bile expulsion. nih.gov
Table 2: Concentration-Dependent Contraction of Guinea Pig Gallbladder Muscle Strips by sCCK-8
| sCCK-8 Concentration (mol/L) | Contractile Response | Reference |
| 10⁻¹⁰ | Onset of observable contraction | nih.gov |
| 10⁻⁶ | Maximum tonic contraction achieved | nih.gov |
Modulation of Gastrointestinal Motility
sCCK-8 plays a complex role in regulating the motor functions of the intestines. jnmjournal.org Ex vivo studies on isolated, vascularly perfused rat colon have shown that sCCK-8 dose-dependently stimulates colonic motility in both the proximal and distal regions. nih.gov This effect is mediated through CCK1 receptors and appears to involve cholinergic pathways, as it is almost completely abolished by atropine. nih.gov
In other models, such as the stomachless ballan wrasse, in vitro studies have revealed more complex, region-dependent effects. sCCK-8 was found to reduce propagating contractions in the foregut while increasing both non-propagating and propagating contractions in the hindgut. nih.gov It also reduced the velocity and amplitude of certain types of contractions. nih.gov These findings suggest that sCCK-8 modulates intestinal motility to optimize the processes of digestion and absorption according to the specific functional requirements of different gut segments. nih.gov
Induction of Cytoplasmic Autophagic Vacuole Formation and Protease Activation in Pancreatic Acinar Cells
While physiological concentrations of sCCK-8 stimulate normal secretion, hyperstimulation of pancreatic acinar cells with high concentrations in vitro is a widely used model to study the early cellular events of acute pancreatitis. nih.govnih.gov A prominent and early feature of this in vitro model is the accumulation of large cytoplasmic autophagic vacuoles. nih.govnih.gov This vacuole formation is associated with a disruption of the normal autophagy pathway. nih.govunc.edu
Specifically, while autophagy is activated, the subsequent steps involving lysosomal degradation are impaired. unc.edu This leads to an accumulation of autophagosomes. nih.gov Concurrently, this pathological process involves the intra-acinar activation of digestive enzyme precursors, notably the conversion of trypsinogen (B12293085) to active trypsin. nih.govunc.edu This premature protease activation is a critical initiating event in pancreatic injury. researchgate.net Studies have shown that blocking the initial steps of autophagy can prevent this CCK-induced trypsinogen activation. nih.gov Furthermore, high concentrations of CCK have been shown to induce other markers of cell injury, including caspase activation and mitochondrial dysfunction in acinar cells. nih.gov
Neurobiological Functions in the Central and Peripheral Nervous Systems
Beyond its roles in digestion, sCCK-8 is one of the most abundant neuropeptides in the mammalian central nervous system (CNS), where it performs critical functions as a neurotransmitter and neuromodulator. nih.govjneurosci.org
Role as a Neurotransmitter and Neuropeptide
sCCK-8 is widely distributed throughout the CNS and is localized within neuronal cell bodies and nerve fibers. nih.govjneurosci.org It often co-exists and interacts with other classical neurotransmitters, such as dopamine (B1211576). nih.govnih.gov The biological effects of CCK in the brain are mediated by two receptor subtypes: the CCK1 receptor (also known as CCK-A) and the CCK2 receptor (also known as CCK-B). nih.gov The CCK2 receptor is the predominant subtype in the brain and binds both sulfated and non-sulfated forms of CCK-8, whereas the CCK1 receptor has a high affinity for the sulfated form, sCCK-8. tocris.com
sCCK-8 is considered the primary biologically active form in the CNS. nih.gov Its presence and action in specific brain regions, such as the area postrema and the nucleus of the solitary tract, suggest a role in processing sensory information. jneurosci.org As a neuropeptide, it is involved in modulating a range of behaviors and physiological states, including satiety, anxiety, and pain. jnmjournal.orgindexcopernicus.com Its function as an intercellular messenger allows it to represent and integrate internal physiological states within the neural circuits of the brain. nih.gov
Regulation of Neuronal Activity and Circuitry
The sulfated octapeptide of cholecystokinin (sCCK-8) functions as a significant neurotransmitter and modulator within the central nervous system. nih.gov It plays a crucial role in regulating the functional output of neural circuits by influencing both excitatory and inhibitory signals and modulating synaptic transmission. researchgate.net The CCK system, through sCCK-8, can act as a molecular switch in various brain regions. researchgate.net
Investigations into its mechanism have shown that sCCK-8 affects dopaminergic neurotransmission, modulating the turnover and release of dopamine. nih.gov Furthermore, CCK signaling is instrumental in modulating synaptic plasticity, a fundamental process for learning and memory. nih.gov In the amygdala, an area of the brain associated with emotional processing, sCCK-8 is involved in regulating anxiety and depressive states through the activation of interneurons or the inhibition of excitatory neurons. nih.gov Studies have also demonstrated its key role in corticostriatal synaptic transmission and plasticity. researchgate.net
Neuroprotective Effects and Counteraction of Neuronal Deficits
Agonists of the cholecystokinin receptors, including sCCK-8 and its analogues, have demonstrated significant neuroprotective capabilities in various preclinical models of neurodegenerative diseases. nih.gov These protective effects are multifaceted, involving the alleviation of oxidative stress and the mitigation of chronic inflammation within the central nervous system. nih.gov
In a mouse model of Parkinson's disease, administration of a CCK-8 analogue led to several positive outcomes, including:
Improved locomotor and exploratory activity. frontiersin.org
Restoration of the number of tyrosine hydroxylase (TH) positive dopaminergic neurons in the substantia nigra pars compacta (SNpc). frontiersin.org
A decrease in glial activation and neuroinflammation in the SNpc. frontiersin.org
Protection against mitochondrial damage and endoplasmic reticulum (ER) stress. frontiersin.org
Furthermore, CCK receptor agonists have been shown to improve neuronal synaptic plasticity, prevent neuronal loss, and ameliorate cognitive dysfunction in animal models of Alzheimer's disease. nih.gov
Stimulation of Nerve Growth Factor (NGF) Synthesis
Research has identified a direct link between sCCK-8 and the synthesis of Nerve Growth Factor (NGF), a crucial protein for the growth, maintenance, and survival of neurons. Intraperitoneal administration of sCCK-8 has been shown to stimulate the production of NGF in the brain. frontiersin.org This action is mediated by the activation of CCK receptors and is considered a key component of the peptide's neuroprotective role. frontiersin.org
Modulation of Pacemaker Cardiomyocyte Automaticity in the Sinoatrial Node
Ex vivo studies have revealed that sCCK-8 directly modulates the function of pacemaker cardiomyocytes (PCs) in the sinoatrial node, the heart's natural pacemaker. nih.govfrontiersin.orgbiorxiv.org Exposure of isolated PCs to sCCK-8 results in a slowed firing rate. nih.govfrontiersin.org This effect is achieved through a reduction in the rate of spontaneous phase 4 depolarization of the action potential. nih.govfrontiersin.org
The effect of sCCK-8 on the spontaneous firing rate of pacemaker cells is dose-dependent, as detailed in the table below. researchgate.net
| sCCK-8 Concentration | Mean Percent Change in Firing Rate (± SD) |
| 10 pM | -5.1% (± 2.3%) |
| 25 pM | -7.8% (± 3.1%) |
| 50 pM | -11.2% (± 4.5%) |
| 1 nM | -14.6% (± 5.2%) |
| 5 nM | -18.3% (± 6.1%) |
While the effect is modest on a short time scale and can be counteracted by beta-adrenergic signaling, these findings indicate that the activation of the cholecystokinin-A signaling pathway is a regulator of pacemaker cardiomyocyte automaticity. nih.govfrontiersin.org
Endocrine and Metabolic System Interactions
Influence on White Adipose Tissue (WAT) Biology and Adipokine Production (e.g., Adiponectin)
sCCK-8 exerts significant influence over the endocrine function of white adipose tissue (WAT), which is crucial for regulating energy metabolism. nih.govnih.govmdpi.com A key action of sCCK-8 is the stimulation of the production and release of adiponectin, an adipokine vital for preserving energy homeostasis. nih.govnih.gov
In vivo studies in rats have demonstrated that sCCK-8 increases plasma adiponectin levels and enhances the expression of the adiponectin gene (Adipoq). nih.govnih.gov In vitro experiments using pre-adipocytes confirmed that sCCK-8 up-regulates adiponectin production. nih.govnih.gov This effect is mediated specifically through the CCK2 receptor and involves the activation of both the Protein Kinase B (Akt) and PPARγ signaling pathways. nih.govnih.gov Notably, the stimulatory actions of sCCK-8 on adiponectin production are dependent on the presence of insulin. nih.govnih.gov
The table below summarizes the effects of sCCK-8 on adiponectin production.
| Experimental Model | Treatment | Key Findings |
| In Vivo (Rats) | sCCK-8 | Increased plasma adiponectin levels; Increased expression of the Adipoq gene in WAT. nih.govnih.gov |
| In Vitro (Pre-adipocytes) | sCCK-8 | Up-regulated adiponectin production. nih.govnih.gov |
| In Vitro (Pre-adipocytes) | sCCK-8 + L-365,260 (CCK2 antagonist) | The stimulatory effect of sCCK-8 was abolished. nih.govnih.gov |
| In Vitro (Pre-adipocytes) | sCCK-8 + Triciribine (Akt inhibitor) | The stimulatory effect of sCCK-8 was blocked. nih.gov |
| In Vitro (Pre-adipocytes) | sCCK-8 + T0070907 (PPARγ antagonist) | The stimulatory effect of sCCK-8 was blocked. nih.gov |
Regulation of Aquaporin 7 (AQP7) Expression and Glycerol (B35011) Efflux
sCCK-8 plays a regulatory role in the expression and function of Aquaporin 7 (AQP7), a channel protein pivotal for glycerol efflux from adipocytes. nih.gov Proper function of AQP7 is essential for maintaining adipocyte homeostasis and preserving insulin sensitivity. nih.gov
Advanced Methodologies in Scck 8 Research
Synthetic Approaches for Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 and its Analogues
The chemical synthesis of sCCK-8 is complex, primarily due to the presence of an easily hydrolyzable sulfated tyrosine residue and two methionine residues that are susceptible to oxidation. acs.orgacs.orgnih.gov Both solid-phase and solution-phase synthesis strategies have been employed to produce this peptide and its more stable analogues. google.comslideshare.net
Solid-phase peptide synthesis (SPPS) is a commonly used method where the peptide chain is assembled step-by-step while attached to a solid resin support. wikipedia.orgchempep.com This approach simplifies the purification process as excess reagents can be washed away after each coupling step. wikipedia.org For sCCK-8 synthesis, a key challenge is the stability of the sulfate (B86663) group during the removal of temporary protecting groups. google.com The choice of protecting groups and the resin is therefore critical. For instance, the use of a p-alkoxybenzyl alcohol resin (PAM-Resin) has been found suitable because it is stable to the reagents used for deprotection and sulfation. google.com
To overcome the inherent instability of sCCK-8, researchers have developed and synthesized various analogues. acs.orgnih.gov These modifications aim to enhance stability without compromising biological activity. Key strategies include:
Replacement of the sulfated tyrosine: To prevent hydrolysis, the Tyr(SO3H) moiety can be replaced with a more robust isosteric sulfonate, such as Phe(p-CH2SO3H). acs.orgnih.gov
Replacement of methionine residues: To avoid oxidation, the methionine residues have been substituted with other amino acids like norleucine (Nle) or homopropargylglycine (HPG). acs.orgacs.orgnih.gov
The synthesis of these analogues also typically utilizes SPPS. acs.org For example, the incorporation of the Fmoc-Phe(p-CH2SO3H)-OH building block into a peptide has been successfully achieved using HBTU and DIPEA as coupling reagents. acs.org
| Analogue | Modification | Purpose of Modification | Reference |
|---|---|---|---|
| sCCK8[Phe2(p-CH2SO3H),Met3,6] | Replacement of Tyr(OSO3H) with Phe(p-CH2SO3H) | Increase hydrolytic stability | nih.gov |
| sCCK8[Phe2(p-CH2SO3H),Nle3,6] | Replacement of Tyr(OSO3H) with Phe(p-CH2SO3H) and Met with Norleucine (Nle) | Increase hydrolytic stability and resistance to oxidation | acs.orgnih.gov |
| sCCK8[Phe2(p-CH2SO3H),HPG3,6] | Replacement of Tyr(OSO3H) with Phe(p-CH2SO3H) and Met with Homopropargylglycine (HPG) | Increase hydrolytic stability and resistance to oxidation | acs.orgnih.gov |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental tools for studying the interaction of sCCK-8 with its receptors, primarily the cholecystokinin-1 (CCK1) and cholecystokinin-2 (CCK2) receptors. nih.govnih.goved.ac.uk These assays use a radiolabeled form of a ligand, such as [125I]CCK-8s, to quantify receptor properties in tissues and cell preparations. nih.goveurofinsdiscovery.com
The maximum number of binding sites, or receptor density (Bmax), in a given tissue or cell preparation can be determined using saturation binding experiments. nih.govresearchgate.net In this method, the tissue is incubated with increasing concentrations of a radioligand until saturation is reached, meaning all available receptors are occupied. The specific binding at each concentration is measured, and the data are analyzed, often using a Scatchard plot, to calculate the Bmax value. nih.govresearchgate.net For example, in a study using the KOR agonist tracer [11C]GR103545 in rhesus monkeys, estimated Bmax values ranged from 0.3 to 6.1 nM across different brain regions. nih.gov This type of analysis provides crucial information on the density of target receptors in various physiological and pathological states.
The dissociation constant (Kd) represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the receptor's affinity for the ligand. bio-rad.com A lower Kd value indicates higher affinity. bio-rad.com Kd can be determined from saturation binding experiments, similar to Bmax. nih.govresearchgate.net For instance, the Kd for the human CCK1 receptor binding with [125I]CCK-8s has been reported to be 0.24 nM. eurofinsdiscovery.com
In competition binding assays, the affinity of a non-radiolabeled compound (inhibitor), such as sCCK-8, is determined by measuring its ability to displace a specific radioligand from the receptor. The resulting data are used to calculate the inhibitor constant (Ki) or the IC50 value (the concentration of the inhibitor that displaces 50% of the radioligand). The Ki value for sCCK-8 at the CCK1 receptor is approximately 0.6-1 nM, while at the CCK2 receptor, it is about 0.3–1 nM. nih.gov Desulfation of CCK-8 leads to a significant, 500-fold reduction in affinity for the CCK1 receptor. nih.gov
| Peptide | Receptor | Binding Constant | Value (nM) | Reference |
|---|---|---|---|---|
| [125I]CCK-8s (Ligand) | Human CCK1 | Kd | 0.24 | eurofinsdiscovery.com |
| CCK-8 | CCK1 | Ki | 0.6 - 1 | nih.gov |
| desulfated CCK-8 | CCK1 | Ki | ~300 - 500 | nih.gov |
| CCK-8 | CCK2 | Ki | 0.3 - 1 | nih.gov |
| desulfated CCK-8 | CCK2 | Ki | 0.3 - 1 | nih.gov |
Beyond equilibrium binding, understanding the kinetics of ligand-receptor interaction, including the association rate constant (ka or "on-rate") and the dissociation rate constant (kd or "off-rate"), provides a more dynamic view of the binding process. bio-rad.com These kinetic parameters can be measured using real-time techniques, such as fluorescence polarization with fluorescently labeled ligands. nih.gov These studies monitor the binding and unbinding of a ligand over time. For example, the kinetics of association and dissociation of a fluorescent CCK-like probe, alexa488-Gly-[(Nle28,31)CCK-26-33], have been analyzed at different CCK1 receptor constructs. nih.gov Such analyses have revealed that factors like membrane cholesterol can significantly alter the rates of CCK dissociation, which in turn affects the calculated binding affinity. nih.gov
In Vitro and Ex Vivo Functional Assays
Functional assays are essential for determining the biological effect of sCCK-8 following receptor binding and activation. These assays measure a specific physiological or biochemical response in a controlled laboratory setting. nih.gov
A classic and robust functional assay for sCCK-8 (often referred to as CCK-8 in this context) involves measuring its ability to stimulate amylase secretion from isolated pancreatic acini (clusters of pancreatic cells). nih.govnih.gov In this ex vivo assay, pancreatic tissue is harvested, and the acini are isolated. These acini are then incubated with varying concentrations of CCK-8, and the amount of amylase released into the surrounding medium is quantified. researchgate.net
Research has shown that CCK-8 induces a dose-dependent release of amylase from pancreatic acini. researchgate.net Typically, the response is biphasic, with stimulation at lower concentrations and inhibition at supramaximal concentrations. One study reported that stimulation of mouse pancreatic acinar cells with 0.3 nM of CCK-8 resulted in a maximum amylase secretion of 19.39 ± 2.73% of the total cellular content. researchgate.net These assays are crucial for understanding the structure-activity relationships of CCK-8 and its analogues and for investigating the cellular mechanisms that are altered by in vivo treatments with the peptide. nih.govnih.gov
Contraction Assays (e.g., Guinea Pig Ileum Contraction)
Contraction assays are fundamental in vitro tools for characterizing the biological activity of sCCK-8 on smooth muscle tissues. The guinea pig ileum is a classic preparation used for this purpose, as it exhibits minimal spontaneous activity, providing a stable baseline for measuring drug-induced contractions. wikipedia.org When applied to isolated strips of gastrointestinal smooth muscle, sCCK-8 demonstrates potent contractile effects.
Research has shown that sCCK-8 enhances both the amplitude and frequency of contractions in the guinea pig proximal colon. nih.gov For instance, a 10⁻⁷ mol/L concentration of sCCK-8 was found to significantly increase the mean contractile amplitude of both circular and longitudinal muscle strips. nih.gov The mechanism of action often involves the release of neurotransmitters like acetylcholine (B1216132) and substance P from the enteric nervous system, which can be investigated by using specific antagonists. tocris.com The contractile response to sCCK-8 is mediated through cholecystokinin (B1591339) (CCK) receptors, and studies have used selective antagonists to differentiate the roles of receptor subtypes (CCK-A and CCK-B) in mediating these effects. nih.govnih.gov
Table 1: Effect of sCCK-8 on Guinea Pig Proximal Colon Contraction
| Muscle Type | Parameter Measured | % Increase with 10⁻⁷ mol/L sCCK-8 |
|---|---|---|
| Circular Muscle | Mean Contractile Amplitude | 56.53% ± 11.92% |
| Longitudinal Muscle | Mean Contractile Amplitude | 65.93% ± 12.98% |
| Longitudinal Muscle | Mean Frequency | 31.69% ± 13.58% |
Data sourced from research on guinea-pig proximal colon smooth muscle strips. nih.gov
Cellular Calcium Signaling Measurements
The intracellular signaling cascades initiated by sCCK-8 binding to its receptors are frequently studied by measuring changes in cellular calcium concentration ([Ca²⁺]i). The activation of CCK receptors, which are G protein-coupled receptors (GPCRs), triggers a cellular response mediated by calcium. researchgate.net This typically involves the activation of phospholipase C, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which then mobilizes calcium from intracellular stores. researchgate.netnih.gov
Fluorimetric techniques using calcium-sensitive dyes like Fura-2 are commonly employed to monitor these changes in real-time. researchgate.net Studies in various cell types have demonstrated the robust effect of sCCK-8 on calcium signaling:
In cultured myenteric neurons from guinea pigs, sCCK-8 (at concentrations from 10⁻¹⁰ to 10⁻⁶ M) evoked concentration-dependent increases in the percentage of responding neurons (8-52%) and the magnitude of the calcium increase (76-169 nM). researchgate.net
In rat pancreatic acini, sCCK-8 causes an immediate, dose-dependent increase in [Ca²⁺]i. researchgate.net
In cultured interstitial cells of Cajal from the murine gastric antrum, sCCK-8 evokes calcium mobilization primarily through the release of Ca²⁺ from IP₃ receptor-operated stores. nih.gov
These assays are crucial for understanding the second messenger systems activated by sCCK-8 and can be adapted for high-throughput screening to identify and characterize novel receptor modulators. researchgate.net
Electrophysiological Recordings in Excitable Tissues (e.g., Pacemaker Cells)
Electrophysiological recordings are vital for understanding how sCCK-8 modulates the electrical activity of excitable cells, such as neurons and cardiac pacemaker cells. researchgate.netnih.gov Cardiac pacemaker cells, located in the sinoatrial node, are specialized cells that spontaneously generate the action potentials responsible for initiating the heartbeat. wikipedia.org Their automaticity is governed by a delicate interplay of various ion currents. wikipedia.org
Recent research has identified the cholecystokinin A receptor (CCKAR) as being differentially expressed in murine sinoatrial node pacemaker cells. nih.gov The application of sCCK-8, the highest affinity agonist for CCKAR, has been shown to directly modulate the electrophysiological properties of these cells. nih.gov Whole-cell current-clamp recordings from isolated adult pacemaker cardiomyocytes have demonstrated that sCCK-8 can slow their spontaneous firing rate. researchgate.netnih.gov This effect is dose-dependent and mediated through the CCKAR, as it is absent in pacemaker cells from mice lacking this receptor (Cckar-/-). researchgate.net
Detailed analysis of the action potential waveform reveals that sCCK-8 specifically reduces the early diastolic depolarization rate (EDDR), a key determinant of pacemaker firing frequency. researchgate.net
Table 2: Effect of 5 nM sCCK-8 on Action Potential Parameters in Wild-Type (WT) Pacemaker Cells
| Parameter | Baseline (Mean ± SD) | After 5 nM sCCK-8 (Mean ± SD) | P-value |
|---|---|---|---|
| Firing Rate (Hz) | 2.9 ± 0.9 | 2.5 ± 0.9 | < 0.05 |
| Amplitude (mV) | 71.9 ± 9.4 | 72.0 ± 10.3 | ns |
| APD50 (ms) | 48.7 ± 11.2 | 53.6 ± 12.3 | ns |
| MDP (mV) | -53.9 ± 4.1 | -54.3 ± 4.9 | ns |
| TOP (mV) | -33.5 ± 4.4 | -35.2 ± 4.9 | ns |
| EDDR (V/s) | 0.08 ± 0.02 | 0.07 ± 0.02 | < 0.05 |
Action Potential Parameters: APD50 (Action Potential Duration at 50% repolarization), MDP (Minimum Diastolic Potential), TOP (Take Off Potential), EDDR (Early Diastolic Depolarization Rate). 'ns' denotes non-significant. Data adapted from studies on isolated murine pacemaker cells. researchgate.net
Analytical Techniques for Peptide Characterization and Metabolite Identification
The accurate characterization of sCCK-8 and its metabolites is essential for research and quality control. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. researchgate.net It measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the parent molecule. youtube.com When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for identifying and quantifying peptides like sCCK-8 in complex biological matrices, such as plasma. nih.gov
For structural elucidation, fragmentation analysis is key. In the mass spectrometer, the molecular ion can be broken into smaller fragment ions. wikipedia.orgchemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be pieced together to confirm the amino acid sequence of the peptide. scienceready.com.au High-resolution mass spectrometers can measure masses with high accuracy, allowing for the determination of the elemental composition of the peptide and its fragments. youtube.com This technique was instrumental in the initial identification and characterization of endogenous CCK-8 from hamster plasma. nih.gov
Nuclear Magnetic Resonance (NMR) Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov NMR studies can reveal the preferred conformations of sCCK-8, which are critical for its interaction with receptors. nih.gov
By analyzing NMR parameters, such as chemical shifts, researchers can gain insights into the peptide's secondary structure. biorxiv.org Studies comparing the solution structures of sCCK-8 and other forms of cholecystokinin have shown that even with identical primary C-terminal sequences, their tertiary structures can differ significantly. nih.gov This structural variance may explain differences in their binding affinities and specificities for CCK receptor subtypes. nih.gov Furthermore, NMR has been used to study the interaction of sCCK-8 with its receptor, providing evidence that the initial binding event is closely associated with the lipid membrane interface. nih.gov
Q & A
Q. Why do some studies report conflicting results on the peptide’s role in dendritic spine density?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
